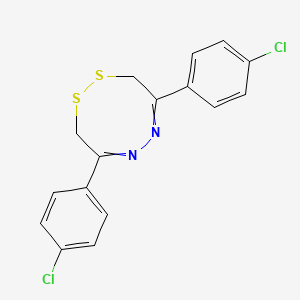![molecular formula C45H64N2O4 B15164842 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid CAS No. 477720-96-0](/img/structure/B15164842.png)
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group characterized by a nitrogen-nitrogen double bond, and a benzoic acid moiety, which is a common organic acid. The presence of dodecyloxy groups adds to its hydrophobic characteristics, making it an interesting subject for research in materials science and chemistry.
Preparation Methods
The synthesis of 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid typically involves a multi-step process. One common method starts with the preparation of p-carboxybenzenediazonium chloride, which is then reacted with an appropriate phenol derivative under alkaline conditions to form the diazenyl compound . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized under specific conditions, leading to the formation of different nitrogen-containing products.
Reduction: Reduction of the diazenyl group can yield amines, which are useful intermediates in organic synthesis.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds with other molecules. These interactions can influence biological pathways and chemical processes, making the compound useful in a range of applications .
Comparison with Similar Compounds
Similar compounds include other diazenylbenzoic acids and derivatives with different substituents on the aromatic rings. For example:
4-[(E)-2-(4-hydroxy-5-methylphenyl)-1-diazenyl]benzoic acid: This compound has a hydroxyl group, which can affect its reactivity and interactions.
4-[(E)-2-(4-chlorophenyl)-1-diazenyl]benzoic acid: The presence of a chlorine atom can influence the compound’s electronic properties and reactivity. The uniqueness of 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid lies in its dodecyloxy groups, which impart distinct hydrophobic characteristics and potential for use in specialized applications.
Properties
CAS No. |
477720-96-0 |
|---|---|
Molecular Formula |
C45H64N2O4 |
Molecular Weight |
697.0 g/mol |
IUPAC Name |
4-[[4-[2-(3,4-didodecoxyphenyl)ethenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C45H64N2O4/c1-3-5-7-9-11-13-15-17-19-21-35-50-43-34-27-39(37-44(43)51-36-22-20-18-16-14-12-10-8-6-4-2)24-23-38-25-30-41(31-26-38)46-47-42-32-28-40(29-33-42)45(48)49/h23-34,37H,3-22,35-36H2,1-2H3,(H,48,49) |
InChI Key |
HLZMCBIYSJPOTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



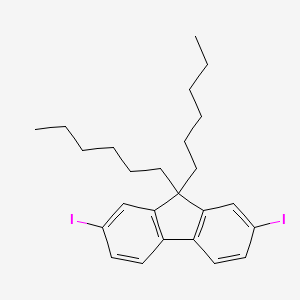
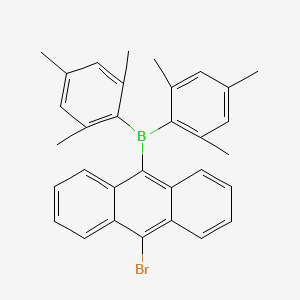
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
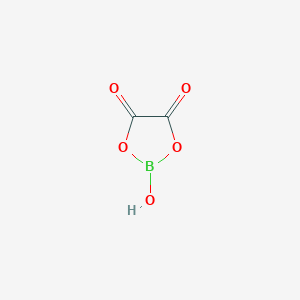

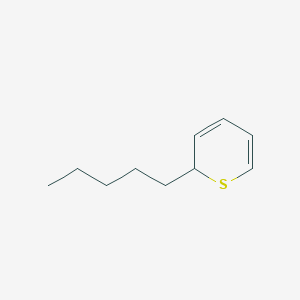
![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
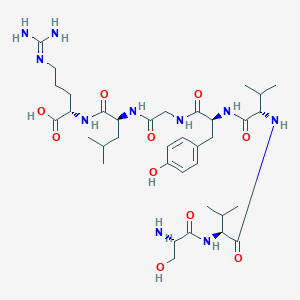
![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
